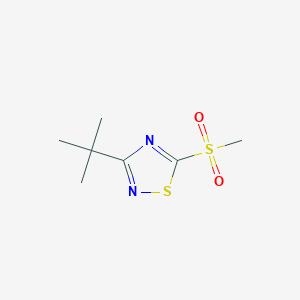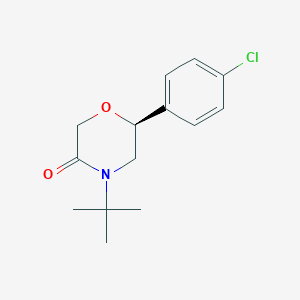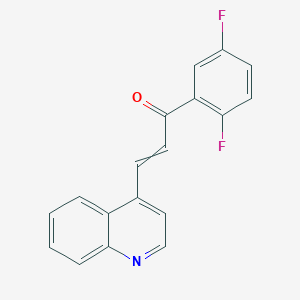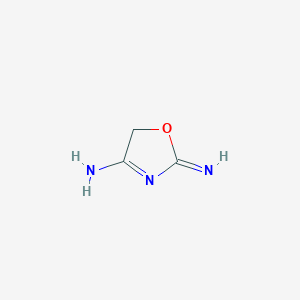
1,1-Dimethyl-1H-stannirene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-1H-stannirene is an organotin compound characterized by a stannirene ring with two methyl groups attached to the tin atom. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. The unique structure of this compound makes it a subject of interest for researchers exploring novel chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1,1-Dimethyl-1H-stannirene typically involves the reaction of stannous chloride with methylating agents under controlled conditions. One common method is the reaction of stannous chloride with methyl lithium or methyl magnesium bromide, which results in the formation of the desired stannirene compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive organotin intermediates.
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of the compound and its primary use in research settings. the principles of organotin synthesis, such as the use of stannous chloride and methylating agents, can be scaled up for larger-scale production if needed.
Analyse Chemischer Reaktionen
1,1-Dimethyl-1H-stannirene undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of tin oxides and other oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced organotin species.
Substitution: The stannirene ring can undergo substitution reactions with halogens, alkyl groups, or other nucleophiles, leading to the formation of substituted organotin compounds.
Common reagents and conditions used in these reactions include inert atmospheres, low temperatures, and the use of solvents such as tetrahydrofuran or diethyl ether to stabilize the reactive intermediates. Major products formed from these reactions depend on the specific reagents and conditions used but often include various organotin derivatives and tin oxides.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethyl-1H-stannirene has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds and the synthesis of complex organotin compounds.
Industry: The compound’s unique properties make it a candidate for use in materials science, particularly in the development of new polymers and catalysts.
Wirkmechanismus
The mechanism by which 1,1-Dimethyl-1H-stannirene exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a wide range of chemical reactions. The specific pathways and molecular targets involved depend on the context of the reaction and the presence of other reagents.
Vergleich Mit ähnlichen Verbindungen
1,1-Dimethyl-1H-stannirene can be compared with other organotin compounds, such as:
Trimethyltin chloride: Another organotin compound with three methyl groups attached to the tin atom. It is known for its neurotoxic effects and use in research on neurodegenerative diseases.
Dimethyltin dichloride: A compound with two methyl groups and two chlorine atoms attached to the tin atom. It is used in the production of polyvinyl chloride (PVC) stabilizers and other industrial applications.
Tetramethyltin: A compound with four methyl groups attached to the tin atom. It is used as a precursor in the synthesis of other organotin compounds and in materials science.
The uniqueness of this compound lies in its stannirene ring structure, which imparts distinct reactivity and stability compared to other organotin compounds. This makes it a valuable reagent in specialized chemical reactions and research applications.
Eigenschaften
CAS-Nummer |
834915-79-6 |
|---|---|
Molekularformel |
C4H8Sn |
Molekulargewicht |
174.82 g/mol |
IUPAC-Name |
1,1-dimethylstannirene |
InChI |
InChI=1S/C2H2.2CH3.Sn/c1-2;;;/h1-2H;2*1H3; |
InChI-Schlüssel |
FXZNFBAHJAWDDN-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn]1(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


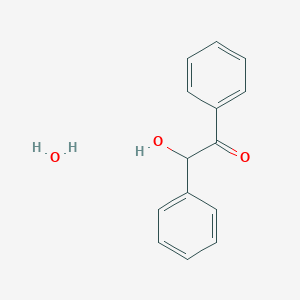
![N-[(4-Chlorophenyl)carbamoyl]-2'-deoxycytidine](/img/structure/B14201249.png)
![Silane, [methoxy(trimethylsilyl)methyl]tris(1-methylethyl)-](/img/structure/B14201250.png)
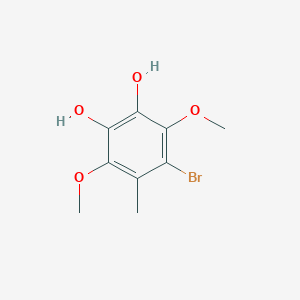
![2-Naphthalen-2-yl-6-[6-[6-(6-naphthalen-2-ylnaphthalen-2-yl)naphthalen-2-yl]naphthalen-2-yl]naphthalene](/img/structure/B14201253.png)
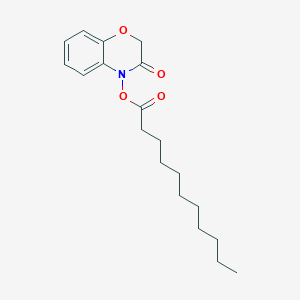
![7H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine, 7-(2-chloroethyl)-2-(2-furanyl)-](/img/structure/B14201257.png)
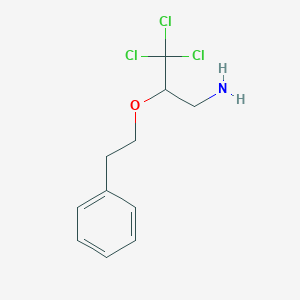
![3-[(4-Fluorophenyl)methyl]-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14201282.png)
